Cas no 2142121-40-0 (4-Chloro-6-fluoropyrimidin-5-amine)

4-Chloro-6-fluoropyrimidin-5-amine is a fluorinated pyrimidine derivative with significant utility in pharmaceutical and agrochemical research. Its structural features, including the chloro and fluoro substituents, enhance reactivity, making it a versatile intermediate for nucleophilic substitution and cross-coupling reactions. The presence of both halogen and amine functional groups allows for selective modifications, enabling the synthesis of complex heterocyclic compounds. This compound is particularly valuable in the development of active pharmaceutical ingredients (APIs) and specialty chemicals. Its stability under standard conditions and high purity make it suitable for precision applications in medicinal chemistry and material science.
4-Chloro-6-fluoropyrimidin-5-amine structure
2142121-40-0 structure
Product name:4-Chloro-6-fluoropyrimidin-5-amine
CAS No:2142121-40-0
MF:C4H3ClFN3
MW:147.538122415543
CID:5792340
PubChem ID:139611120

4-Chloro-6-fluoropyrimidin-5-amine Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-6-fluoropyrimidin-5-amine
    • 2142121-40-0
    • EN300-1295614
    • 4-Chloro-6-fluoro-5-pyrimidinamine
    • 4-Chloro-6-fluoropyrimidin-5-amine
    • Inchi: 1S/C4H3ClFN3/c5-3-2(7)4(6)9-1-8-3/h1H,7H2
    • InChI Key: LUDJRUVWYXHQBB-UHFFFAOYSA-N
    • SMILES: ClC1C(=C(N=CN=1)F)N

Computed Properties

  • Exact Mass: 146.9999530g/mol
  • Monoisotopic Mass: 146.9999530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 102
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 51.8Ų

Experimental Properties

  • Density: 1.564±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 230.4±35.0 °C(Predicted)
  • pka: -2.78±0.10(Predicted)

4-Chloro-6-fluoropyrimidin-5-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1295614-100mg
4-chloro-6-fluoropyrimidin-5-amine
2142121-40-0
100mg
$678.0 2023-09-30
Enamine
EN300-1295614-1000mg
4-chloro-6-fluoropyrimidin-5-amine
2142121-40-0
1000mg
$770.0 2023-09-30
Enamine
EN300-1295614-10000mg
4-chloro-6-fluoropyrimidin-5-amine
2142121-40-0
10000mg
$3315.0 2023-09-30
Enamine
EN300-1295614-5000mg
4-chloro-6-fluoropyrimidin-5-amine
2142121-40-0
5000mg
$2235.0 2023-09-30
Enamine
EN300-1295614-1.0g
4-chloro-6-fluoropyrimidin-5-amine
2142121-40-0
1g
$0.0 2023-06-06
Enamine
EN300-1295614-50mg
4-chloro-6-fluoropyrimidin-5-amine
2142121-40-0
50mg
$647.0 2023-09-30
Enamine
EN300-1295614-250mg
4-chloro-6-fluoropyrimidin-5-amine
2142121-40-0
250mg
$708.0 2023-09-30
Enamine
EN300-1295614-2500mg
4-chloro-6-fluoropyrimidin-5-amine
2142121-40-0
2500mg
$1509.0 2023-09-30
Enamine
EN300-1295614-500mg
4-chloro-6-fluoropyrimidin-5-amine
2142121-40-0
500mg
$739.0 2023-09-30

4-Chloro-6-fluoropyrimidin-5-amine Related Literature

Additional information on 4-Chloro-6-fluoropyrimidin-5-amine

Introduction to 4-Chloro-6-fluoropyrimidin-5-amine (CAS No. 2142121-40-0)

4-Chloro-6-fluoropyrimidin-5-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and chemical properties. This compound, identified by the CAS number 2142121-40-0, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The presence of both chloro and fluoro substituents on the pyrimidine ring imparts distinct reactivity and functionality, making it a valuable intermediate in synthetic chemistry.

The compound's molecular structure, featuring a pyrimidine core with substituents at the 4th, 5th, and 6th positions, contributes to its versatility in chemical transformations. The 4-chloro group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the 6-fluoro group introduces electron-withdrawing effects, influencing the overall reactivity and electronic properties of the molecule. These features make 4-Chloro-6-fluoropyrimidin-5-amine a crucial building block in the synthesis of more complex pharmacophores.

In recent years, there has been a growing interest in pyrimidine derivatives as scaffolds for drug discovery. Pyrimidines are ubiquitous in biochemistry, forming the backbone of essential nucleic acids such as DNA and RNA. Consequently, compounds containing pyrimidine moieties often exhibit biological activity and have been extensively explored for their pharmacological potential. Among these derivatives, 4-Chloro-6-fluoropyrimidin-5-amine has emerged as a promising candidate for further investigation.

The compound's utility extends beyond mere intermediacy; it has been leveraged in the synthesis of various bioactive molecules. For instance, recent studies have demonstrated its role in generating kinase inhibitors, which are critical in targeting cancer and inflammatory diseases. The ability to modify the pyrimidine ring at specific positions allows for fine-tuning of biological activity, making it an attractive scaffold for medicinal chemists.

One notable application of 4-Chloro-6-fluoropyrimidin-5-amine is in the development of antiviral agents. The structural features of this compound enable it to interact with viral enzymes and proteins, potentially inhibiting replication or propagation. Researchers have reported its incorporation into libraries of compounds screened for antiviral efficacy. These efforts highlight the compound's significance in addressing emerging infectious diseases.

The synthesis of 4-Chloro-6-fluoropyrimidin-5-amine involves multi-step organic transformations that highlight its synthetic accessibility. Advanced synthetic methodologies have been employed to achieve high yields and purity, ensuring its suitability for industrial-scale production. Techniques such as nucleophilic aromatic substitution and cross-coupling reactions are commonly utilized in its preparation, showcasing the compound's compatibility with modern synthetic strategies.

The pharmacological profile of 4-Chloro-6-fluoropyrimidin-5-amine is an area of active research. Preclinical studies have begun to elucidate its interactions with biological targets, providing insights into its potential therapeutic applications. The compound's ability to modulate enzyme activity and receptor binding suggests its versatility in addressing a range of diseases. Further investigation is warranted to fully harness its pharmacological potential.

In conclusion, 4-Chloro-6-fluoropyrimidin-5-amine (CAS No. 2142121-40-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and reactivity make it a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound, it is expected to play an increasingly important role in addressing global health challenges.

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